molecular formula C24H38N2O8 B1176074 hemoglobin Muscat CAS No. 144941-02-6

hemoglobin Muscat

Cat. No.: B1176074
CAS No.: 144941-02-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hemoglobin Muscat is a silent hemoglobin variant characterized by a Leu→Val amino acid replacement at position 32 of the beta globin chain . This variant was first identified in an Arabian family from Oman and is noted for being slightly unstable, though its presence has no apparent adverse health effects in carriers . It has been observed in association with other hemoglobin abnormalities, such as Hb S (sickle hemoglobin) and the alpha-thalassemia-2 trait, providing a valuable model for research into the co-inheritance of hemoglobinopathies . The study of variants like this compound is crucial for advancing the understanding of hemoglobin stability, genetic diversity, and the complex regulatory mechanisms of globin gene expression . This product is intended for Research Use Only (RUO) and is not intended for diagnostic procedures or therapeutic use . RUO products are essential tools for scientific investigations, including fundamental research, drug discovery, and the development of new diagnostic assays .

Properties

CAS No.

144941-02-6

Molecular Formula

C24H38N2O8

Synonyms

hemoglobin Muscat

Origin of Product

United States

Scientific Research Applications

Clinical Applications

1. Hemoglobin H Disease

Hemoglobin H disease is a form of alpha-thalassemia prevalent in certain regions, including Muscat, Oman. A study conducted over five years highlighted the clinical features and diagnostic challenges associated with this condition. Key findings included:

  • Prevalence : The study identified 20 cases of Hemoglobin H disease among the Omani population, primarily affecting individuals from the Al-Balushi tribe.
  • Symptoms : Patients commonly presented with body pains and nonspecific symptoms, often misdiagnosed as iron deficiency anemia.
  • Diagnostic Indicators : Microcytic erythrocytosis, high red cell distribution width, and specific hemoglobin inclusions were pivotal for diagnosis .

This research underscores the importance of awareness and accurate diagnosis of hemoglobin disorders in specific populations.

2. Hemoglobin-Based Oxygen Carriers (HBOCs)

Research has extensively focused on the formulation and clinical applications of HBOCs. These compounds utilize the oxygen-carrying properties of hemoglobin to address conditions such as anemia and hemorrhagic shock. Recent studies have shown:

  • Mechanism of Action : HBOCs are designed to deliver oxygen effectively to tissues, particularly under hypoxic conditions.
  • Clinical Applications : They have been explored for use in critical care medicine, organ transplantation, and as potential substitutes for red blood cells during surgeries .
  • Adverse Effects : While promising, HBOCs also present challenges such as vasoconstriction and potential immunogenicity that require careful consideration .

Case Study 1: Clinical Management of Hemoglobin H Disease

A retrospective analysis from Al-Nahdha Hospital in Muscat documented the management strategies employed for patients diagnosed with Hemoglobin H disease. The study outlined:

  • Patient Demographics : The cohort consisted predominantly of young adults from specific tribal backgrounds.
  • Treatment Approaches : Management included supportive care and genetic counseling to inform families about the hereditary nature of the disease.
  • Outcomes : Regular follow-ups indicated improvements in patient quality of life through tailored treatment plans .

Case Study 2: Development of HBOCs

A comprehensive review highlighted advancements in HBOC formulations aimed at improving oxygen delivery. Key developments included:

  • Innovative Formulations : Researchers have explored encapsulating hemoglobin within vesicles to enhance stability and reduce side effects.
  • Preclinical Trials : Various animal models demonstrated that these formulations could effectively deliver oxygen to ischemic tissues without significant adverse reactions .
  • Future Directions : Ongoing research aims to refine these products for clinical use, focusing on safety profiles and efficacy in human trials .

Data Tables

Application AreaKey FindingsReferences
Hemoglobin H Disease20 cases identified; common misdiagnosis
HBOCsEffective oxygen delivery; challenges noted
Clinical ManagementSupportive care improved patient outcomes
Research TrendsFocus on formulation stability

Comparison with Similar Compounds

Data Tables

Table 1. Hemoglobin Variants: Structural and Clinical Overview

Variant Chain Mutation Site Structural Impact Clinical Severity Detection Method
Hb Muscat β β32(B14)Leu→Val Mild instability Mild HPLC, Electrophoresis
Hb Las Palmas β β49(CD8)Ser→Phe CD loop destabilization Mild HPLC, Electrophoresis
Hb S β β6Glu→Val Polymerization under hypoxia Severe Solubility test, HPLC

Q & A

Basic Research Questions

Q. How can researchers design experiments to investigate hemoglobin Muscat’s functional properties using single-cell RNA sequencing (scRNA-seq) methodologies?

  • Methodological Answer : Utilize the muscat R/Bioconductor package for multi-sample, multi-group scRNA-seq analysis. Begin by aggregating single-cell data into pseudobulk counts to mitigate technical variability . Apply mixed linear models (e.g., lme4 or blme) to account for batch effects and biological variability. For example, compare hemoglobin expression profiles across patient subgroups (e.g., healthy vs. hemoglobinopathy carriers) using edgeR or DESeq2 for differential expression testing .
  • Key Tools :

Tool/PackageFunctionalityReference
muscatPseudobulk aggregation, mixed models
DESeq2/edgeRDifferential expression analysis

Q. What are the critical parameters for selecting cohorts in this compound studies to ensure statistical power?

  • Methodological Answer : Apply the PICOT framework to define cohorts:

  • P (Population) : Patients with hemoglobinopathies or carriers of specific mutations.
  • I (Intervention) : Gene-editing therapies or pharmacological modulators of hemoglobin stability.
  • C (Comparison) : Wild-type hemoglobin or standard treatments.
  • O (Outcome) : Hemoglobin-oxygen affinity, erythrocyte lifespan, or clinical biomarkers.
  • T (Time) : Follow-up periods for longitudinal stability assessments.
    Use power analysis tools (e.g., pwr R package) to determine sample size, ensuring adequate representation of rare variants .

Q. How can researchers validate conflicting findings in this compound’s structural-functional relationships?

  • Methodological Answer : Perform in silico mutagenesis simulations (e.g., Rosetta or FoldX) to model this compound’s stability and oxygen-binding properties. Validate with biophysical assays (e.g., circular dichroism or surface plasmon resonance) and cross-reference with scRNA-seq data processed via muscat’s simulation platform . Address contradictions by stratifying data by covariates like age, sex, or comorbidities using muscat’s mixed-model framework .

Advanced Research Questions

Q. What advanced statistical approaches are recommended for resolving batch effects in multi-institutional this compound datasets?

  • Methodological Answer : Implement muscat’s variancePartition or limma-voom pipelines to dissect variability sources (e.g., institution-specific protocols, sequencing platforms). Use ComBat-seq for batch correction at the count level and validate with PCA or UMAP clustering . For longitudinal studies, apply linear mixed-effects models with random intercepts for patient-specific trajectories .

Q. How can single-cell multi-omics integration improve mechanistic insights into this compound’s regulatory pathways?

  • Methodological Answer : Combine scRNA-seq with ATAC-seq or CITE-seq data using muscat’s compatibility with SingleCellExperiment objects. Perform gene-regulatory network analysis (e.g., SCENIC) to identify transcription factors (e.g., GATA1, KLF1) driving this compound expression. Validate findings with CRISPRi perturbation studies .

Q. What ethical and technical challenges arise when designing interventional studies targeting this compound?

  • Methodological Answer : Use PICOT to frame ethical considerations:

  • Ethical Risks : Off-target effects of gene-editing tools (e.g., CRISPR-Cas9) on globin gene clusters.
  • Technical Mitigation : Employ single-cell lineage tracing (e.g., CellTagging) in preclinical models to monitor clonal expansion .
  • Regulatory Compliance : Align with NIH guidelines for gene therapy trials (e.g., NCT registrations) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between in vitro and in vivo this compound functional data?

  • Methodological Answer :

Data Harmonization : Normalize in vitro (e.g., purified hemoglobin assays) and in vivo (e.g., scRNA-seq) datasets using muscat’s pseudobulk aggregation .

Contradiction Analysis : Apply causal inference models (e.g., Bayesian networks) to identify confounding variables (e.g., oxidative stress in vivo).

Validation : Use murine models with humanized hemoglobin loci to bridge experimental gaps .

Q. What metadata standards are essential for reproducible this compound research?

  • Methodological Answer : Adopt FAIR principles with metadata templates from Helmholtz Metadata Collaboration (HMC). Include:

  • Experimental : Sequencing depth, cell viability, hemoglobin isoform quantification.
  • Clinical : Patient demographics, comorbidities, treatment history.
  • Tools : muscat version, R/Bioconductor dependencies .

Tables for Methodological Reference

Table 1 : Key Components of PICOT Framework in Hemoglobin Research

ComponentExample ApplicationReference
PopulationSickle cell anemia patients with Hb Muscat
InterventionCRISPR-mediated correction of Hb Muscat
ComparisonHydroxyurea treatment vs. gene therapy
OutcomeFetal hemoglobin (HbF) induction levels
Time6-month follow-up for HbF stability

Table 2 : muscat Package Functionality for Hemoglobin Studies

FeatureApplicationReference
Pseudobulk AnalysisReduces noise in scRNA-seq data aggregation
Simulation PlatformValidates differential expression pipelines
Mixed ModelsAdjusts for donor-specific variability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.